![molecular formula C10H14F2N4 B2613382 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine CAS No. 2034418-04-5](/img/structure/B2613382.png)
5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
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Overview
Description
“5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14F2N4 . It has a molecular weight of 228.242 Da and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” were not found, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” was synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated, and most displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The InChI code for “5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .Physical And Chemical Properties Analysis
“5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a powder with a melting point of 38-40°C .Scientific Research Applications
- Researchers have synthesized a novel series of benzoxazoles containing the piperazine and fluorine moieties attached to them. These compounds were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some benzoxazoles exhibited potential anticancer activity, with selectivity against lung cancer cells while sparing healthy cells.
- The compound’s structural features make it an interesting candidate for developing acetylcholinesterase inhibitors (AChEIs). These inhibitors are crucial for Alzheimer’s disease treatment .
Anticancer Properties
Alzheimer’s Disease Treatment
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of ache and buche, as seen with similar compounds, affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory.
Result of Action
Similar compounds that inhibit ache and buche can enhance cholinergic neurotransmission, potentially improving cognitive function .
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPAUFWRRIATAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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